PF15 TFA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

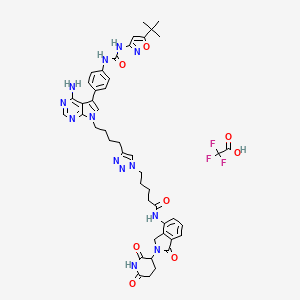

C46H50F3N13O8 |

|---|---|

Peso molecular |

970.0 g/mol |

Nombre IUPAC |

5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C44H49N13O6.C2HF3O2/c1-44(2,3)34-21-35(53-63-34)50-43(62)48-27-15-13-26(14-16-27)30-23-55(40-38(30)39(45)46-25-47-40)19-6-4-9-28-22-56(54-52-28)20-7-5-12-36(58)49-32-11-8-10-29-31(32)24-57(42(29)61)33-17-18-37(59)51-41(33)60;3-2(4,5)1(6)7/h8,10-11,13-16,21-23,25,33H,4-7,9,12,17-20,24H2,1-3H3,(H,49,58)(H2,45,46,47)(H,51,59,60)(H2,48,50,53,62);(H,6,7) |

Clave InChI |

UBUIPNHJWCIQPV-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)CCCCC5=CN(N=N5)CCCCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

PF15 TFA: A Technical Whitepaper on a Selective FLT3-ITD Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations are prevalent drivers of acute myeloid leukemia (AML), conferring a poor prognosis. While tyrosine kinase inhibitors (TKIs) targeting FLT3 have been developed, their efficacy is often limited by resistance mechanisms. A promising alternative therapeutic strategy is the targeted degradation of the oncogenic FLT3-ITD protein. This technical guide details the profile of PF15 TFA, a potent and selective FLT3-ITD degrader. This compound is a Proteolysis Targeting Chimera (PROTAC) that hijacks the cellular ubiquitin-proteasome system to induce the degradation of FLT3-ITD, offering a distinct mechanism of action compared to traditional inhibitors. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound.

Introduction to this compound

This compound is a heterobifunctional small molecule designed to selectively induce the degradation of the FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD).[1][2] As a PROTAC, this compound is composed of a ligand that binds to the FLT3 kinase, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This ternary complex formation facilitates the ubiquitination of FLT3-ITD, marking it for subsequent degradation by the proteasome.[1][2] This targeted protein degradation approach offers a powerful alternative to kinase inhibition, as it can eliminate both the enzymatic and scaffolding functions of the oncoprotein.

The trifluoroacetate (B77799) (TFA) salt form of PF15 is commonly used in research settings. TFA is a counterion often used in the purification of synthetic peptides and small molecules.[2]

Mechanism of Action

The mechanism of action of this compound involves the formation of a ternary complex between FLT3-ITD, this compound, and the CRBN E3 ubiquitin ligase. This proximity-induced ubiquitination leads to the selective degradation of the FLT3-ITD protein.

Signaling Pathway

FLT3-ITD is a constitutively active receptor tyrosine kinase that drives aberrant downstream signaling, promoting cell proliferation and survival in AML. Key signaling pathways activated by FLT3-ITD include the STAT5, PI3K/AKT, and MAPK pathways. By inducing the degradation of FLT3-ITD, this compound effectively downregulates the phosphorylation of FLT3 and its downstream effector, STAT5.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound from the primary literature.[1][2]

Table 1: In Vitro Degradation and Proliferation

| Parameter | Cell Line | Value | Reference |

| DC50 | Not Specified | 76.7 nM | [1][2] |

| Anti-proliferation | MV4-11 | Good activity | [2] |

| Molm-13 | Good activity | [2] | |

| BaF3 (ITD) | Good activity | [2] | |

| BaF3 (ITD-D835V) | Good activity | [2] | |

| BaF3 (ITD-F691L) | Good activity | [2] |

Table 2: In Vivo Efficacy in Mouse Models

| Animal Model | Treatment | Outcome | Reference |

| BaF3-FLT3-ITD Xenograft | 10 mg/kg, i.p., once daily for 10 days | 58.4% tumor growth inhibition | [2] |

| 20 mg/kg, i.p., once daily for 10 days | Higher inhibitory rate than 10 mg/kg | [2] | |

| BaF3-FLT3-ITD in situ model | 20 mg/kg, i.p., twice daily for 12 days | Median survival extended to 15 days (vs. 11 days for control) | [2] |

| 40 mg/kg, i.p., once daily for 12 days | Median survival extended to 15 days (vs. 11 days for control) | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide methodologies for key experiments based on the primary literature and standard laboratory practices.[1]

Cell Culture

-

Cell Lines: MV4-11 and Molm-13 (human AML cell lines with FLT3-ITD mutation), Ba/F3 cells (murine pro-B cells) engineered to express human FLT3-ITD or its resistant mutants (ITD-D835V, ITD-F691L).

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For Ba/F3 cells, the medium is also supplemented with 1 ng/mL of murine IL-3.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blot Analysis

This protocol is for assessing the degradation of FLT3 and the phosphorylation status of FLT3 and STAT5.

-

Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-FLT3, anti-p-FLT3, anti-STAT5, anti-p-STAT5, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

This assay measures the anti-proliferative effect of this compound.

-

Cell Seeding: Seed cells in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-1000 nM) for 72 hours.

-

Viability Measurement: Add a viability reagent such as MTT or CellTiter-Glo to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.

In Vivo Xenograft Studies

These studies evaluate the in vivo efficacy of this compound.

-

Animal Model: Female NOD/SCID mice are commonly used.

-

Tumor Implantation: Subcutaneously inject BaF3-FLT3-ITD cells into the flanks of the mice. For an in situ model, cells can be injected intravenously.

-

Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound via intraperitoneal (i.p.) injection at the desired doses and schedule. The vehicle control typically consists of the formulation solution without the compound.

-

Efficacy Evaluation:

-

For subcutaneous models, measure tumor volume regularly using calipers.

-

For in situ models, monitor animal survival.

-

Monitor the body weight of the animals as an indicator of toxicity.

-

-

Data Analysis: Analyze tumor growth inhibition and survival data using appropriate statistical methods.

Conclusion

This compound represents a promising therapeutic agent for the treatment of FLT3-ITD-positive AML. Its ability to selectively induce the degradation of the oncoprotein FLT3-ITD through the PROTAC mechanism offers a distinct and potentially more durable anti-leukemic effect compared to traditional kinase inhibitors. The data presented in this technical guide highlight its potent in vitro and in vivo activity. The provided experimental protocols serve as a foundation for further research and development of this and similar targeted protein degraders.

References

The Role of Cereblon in PF15 TFA-Mediated Degradation of FLT3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical role of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), in the activity of PF15 TFA, a Proteolysis Targeting Chimera (PROTAC). This compound is designed to selectively induce the degradation of FMS-like tyrosine kinase 3 (FLT3), a key driver in certain hematological malignancies, particularly Acute Myeloid Leukemia (AML) with internal tandem duplication (ITD) mutations. This document provides a comprehensive overview of the mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Introduction to CRBN and PROTAC Technology

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation. E3 ubiquitin ligases are key components of this system, responsible for recognizing specific substrate proteins and catalyzing their ubiquitination, marking them for degradation by the proteasome. Cereblon (CRBN) is the substrate receptor of the Cullin 4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).

PROTACs are heterobifunctional molecules that co-opt the UPS to degrade specific proteins of interest (POIs). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a linker connecting the two. This compound is a PROTAC that utilizes a ligand for the FLT3 kinase and a pomalidomide-based ligand to recruit CRBN. By inducing the proximity of FLT3 to the CRL4^CRBN^ complex, this compound triggers the ubiquitination and subsequent proteasomal degradation of FLT3.

Quantitative Data on this compound Activity

The efficacy of this compound is quantified by its ability to induce the degradation of its target, FLT3-ITD, and its impact on downstream cellular processes. The following tables summarize the key quantitative data reported for PF15.

| Parameter | Value | Cell Line | Reference |

| DC | 76.7 nM | MV4-11 | [1] |

| Cell Proliferation Inhibition (IC | 15.8 nM | MV4-11 | [1] |

Table 1: In Vitro Efficacy of PF15

| Parameter | Description | Reference |

| FLT3 Phosphorylation | PF15 treatment leads to a significant, dose-dependent reduction in the phosphorylation of FLT3. | [1] |

| STAT5 Phosphorylation | As a key downstream effector of FLT3 signaling, the phosphorylation of STAT5 is also markedly downregulated upon PF15-induced FLT3 degradation. | [1] |

Table 2: Impact of PF15 on Downstream Signaling

Mechanism of Action: The Role of CRBN

The central mechanism of this compound activity is the formation of a ternary complex between the FLT3-ITD protein, this compound, and the CRBN E3 ligase complex. This process can be broken down into the following key steps:

-

Binding to FLT3-ITD: The FLT3-targeting moiety of this compound binds to the kinase domain of the FLT3-ITD protein.

-

Recruitment of CRBN: The pomalidomide-based moiety of this compound binds to the thalidomide-binding pocket of CRBN.

-

Ternary Complex Formation: The binding of both ends of the PROTAC results in the formation of a stable ternary complex, bringing FLT3-ITD into close proximity with the CRL4^CRBN^ E3 ligase.

-

Ubiquitination: Within the ternary complex, the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex transfers ubiquitin molecules to lysine (B10760008) residues on the surface of the FLT3-ITD protein.

-

Proteasomal Degradation: The polyubiquitinated FLT3-ITD is then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle: After the degradation of the target protein, this compound is released and can engage another FLT3-ITD and CRBN molecule, acting in a catalytic manner.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and the role of CRBN.

Cell Culture

-

Cell Line: MV4-11 (human biphenotypic B myelomonocytic leukemia) cells, which are positive for the FLT3-ITD mutation, are a standard model for these studies.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO

2.

Western Blotting for Protein Degradation

-

Cell Treatment: Seed MV4-11 cells in 6-well plates. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with primary antibodies against FLT3, p-FLT3, STAT5, p-STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the protein band intensities relative to the loading control. The DC

50value is calculated as the concentration of this compound that results in a 50% reduction in the level of the target protein.

Cell Viability Assay

-

Cell Seeding: Seed MV4-11 cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Viability Measurement: Add CellTiter-Glo® luminescent cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC

50value.

Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation

-

Cell Treatment: Treat MV4-11 cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated target.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against CRBN or FLT3 conjugated to protein A/G magnetic beads overnight at 4°C.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against FLT3 and CRBN to confirm their interaction.

Ubiquitination Assay

-

Cell Treatment: Treat cells with this compound and a proteasome inhibitor.

-

Immunoprecipitation: Perform immunoprecipitation of FLT3 as described in the Co-IP protocol.

-

Western Blot for Ubiquitin: Probe the Western blot of the immunoprecipitated FLT3 with an antibody against ubiquitin to detect polyubiquitinated FLT3.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and processes involved in this compound activity.

Caption: Mechanism of this compound-induced degradation of FLT3-ITD via CRBN recruitment.

Caption: FLT3-ITD signaling pathways and the inhibitory effect of this compound-mediated degradation.

Caption: Experimental workflow for the development and characterization of this compound.

Conclusion

This compound exemplifies the power of PROTAC technology to target disease-driving proteins for degradation. The recruitment of CRBN is a pivotal step in its mechanism of action, leading to the selective and efficient removal of FLT3-ITD. This in-depth guide provides the foundational knowledge, quantitative data, and experimental framework for researchers and drug development professionals to understand and further investigate the role of CRBN in the activity of this compound and other similar protein degraders. The methodologies and conceptual diagrams presented herein serve as a valuable resource for the continued exploration and development of this promising therapeutic modality.

References

An In-depth Technical Guide to the Discovery and Development of PF15 TFA: A PROTAC Targeting FLT3-ITD

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] While small-molecule tyrosine kinase inhibitors (TKIs) targeting FLT3 have been developed, their efficacy can be limited by acquired resistance. Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) offers a promising alternative therapeutic strategy.

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of PF15 TFA, a potent and selective PROTAC designed to induce the degradation of the FLT3-ITD oncoprotein.[2][3][4] this compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to FLT3-ITD, leading to its ubiquitination and subsequent degradation by the proteasome.[2][4]

Discovery and Design Strategy

The development of this compound was guided by the established principles of PROTAC design, which involves the conjugation of a ligand for a target protein with a ligand for an E3 ubiquitin ligase via a chemical linker.[5][6]

The design strategy for this compound involved the following key components:

-

Target Ligand: A ligand with affinity for the FLT3 kinase. The specific FLT3 inhibitor scaffold used as the starting point for PF15 has not been publicly disclosed in the reviewed literature.

-

E3 Ligase Ligand: A ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase. Pomalidomide, a well-characterized CRBN ligand, is a common choice for this component in many PROTACs.[7][8]

-

Linker: A chemical linker designed to connect the target and E3 ligase ligands at an appropriate length and geometry to facilitate the formation of a stable ternary complex (FLT3-ITD :: PF15 :: CRBN). The optimization of the linker is a critical step in PROTAC development to ensure efficient protein degradation.[5][6]

The synthesis of PROTACs like PF15 typically involves multi-step organic synthesis, often culminating in a coupling reaction, such as an amide bond formation or a "click chemistry" reaction, to join the two ligand-linker fragments.[5][9][10]

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate the FLT3-ITD oncoprotein.[3] The process can be broken down into the following steps:

-

Ternary Complex Formation: this compound, being a heterobifunctional molecule, simultaneously binds to the FLT3-ITD protein and the CRBN E3 ubiquitin ligase, forming a ternary complex.[11]

-

Ubiquitination: The formation of this complex brings the FLT3-ITD protein into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of FLT3-ITD.[7]

-

Proteasomal Degradation: The polyubiquitinated FLT3-ITD is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[12]

-

Catalytic Action: After the degradation of the target protein, this compound is released and can bind to another FLT3-ITD protein and E3 ligase, enabling a new cycle of degradation. This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations.[12]

By inducing the degradation of FLT3-ITD, this compound effectively abrogates the downstream signaling pathways that drive the proliferation and survival of AML cells.[2][3] This includes the inhibition of phosphorylation of FLT3 itself and its key downstream effector, STAT5.[2][3][4]

Quantitative Preclinical Data

PF15 has demonstrated potent and selective activity against FLT3-ITD positive AML cells in preclinical studies.[2]

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (FLT3-ITD Degradation) | Not specified | 76.7 nM | [2][4] |

| Anti-proliferative Activity | MV4-11 (FLT3-ITD) | Active (Concentrations 0-1000 nM) | [2] |

| Molm-13 (FLT3-ITD) | Active (Concentrations 0-1000 nM) | [2] | |

| BaF3 (transformed with ITD, ITD-D835V, and ITD-F691L mutations) | Active (Concentrations 0-1000 nM) | [2] | |

| In Vivo Efficacy (Tumor Growth Inhibition) | BaF3-FLT3-ITD xenograft model | 58.4% at 10 mg/kg (i.p., once daily for 10 days) | [2] |

| In Vivo Efficacy (Survival) | BaF3-FLT3-ITD in situ model | Median survival prolonged by 15 days (vs. 11 days for control) with 20 mg/kg twice daily or 40 mg/kg once daily (i.p. for 12 days) | [2] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize FLT3-targeting PROTACs like PF15.

Cell Culture

FLT3-ITD positive human AML cell lines (e.g., MV4-11, MOLM-13) and Ba/F3 murine pro-B cells engineered to express human FLT3-ITD are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For Ba/F3 cells, the medium is also supplemented with IL-3 to support the growth of non-transduced cells.

Western Blotting for FLT3 Degradation and Phosphorylation

-

Cell Treatment: Seed cells at a density of 1 x 10⁶ cells/mL in 6-well plates. Treat cells with varying concentrations of this compound (e.g., 1 nM to 1000 nM) or vehicle control (DMSO) for different time points (e.g., 1, 3, 6, 12, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13] Incubate the membrane with primary antibodies against FLT3, phospho-FLT3, STAT5, phospho-STAT5 (Tyr694), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14][15]

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

Cell Proliferation Assay

-

Cell Seeding: Seed cells (e.g., MV4-11, MOLM-13) in 96-well plates at a density of 5,000-10,000 cells per well.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTS) to each well and measure the luminescence or absorbance according to the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID) for the study.[2]

-

Cell Implantation: Subcutaneously inject FLT3-ITD positive cells (e.g., 5-10 x 10⁶ MV4-11 cells) into the flank of each mouse.

-

Tumor Growth and Treatment: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the specified schedule (e.g., once daily).[2]

-

Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm FLT3 degradation). For survival studies, monitor the mice until they meet the predefined endpoint criteria.

Visualizations

Signaling Pathways

References

- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | PROTACs: The Future of Leukemia Therapeutics [frontiersin.org]

- 12. PROTAC: A Sword Sharpened for 20 Years, Cracking the “Undruggable” Targets in Cancer! - Kyinno Bio [kyinno.com]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

PF15 TFA: A Technical Guide to Targeted FLT3 Degradation in Leukemia

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PF15 TFA, a Proteolysis Targeting Chimera (PROTAC), for the targeted degradation of FMS-like tyrosine kinase 3 (FLT3) in the context of leukemia. This document details the mechanism of action, quantitative efficacy, and the experimental protocols necessary to evaluate this targeted protein degrader.

Introduction to Targeted Protein Degradation and this compound

Targeted protein degradation (TPD) is a therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional small-molecule inhibitors that only block a protein's function, TPD removes the entire protein, offering potential advantages in efficacy and overcoming resistance.[1][2] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD.[3] They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3]

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are common drivers in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4][5] this compound is a PROTAC designed to specifically target FLT3 for degradation. It utilizes a ligand for the Cereblon (CRBN) E3 ligase, thereby hijacking the ubiquitin-proteasome system to eliminate the oncogenic FLT3-ITD protein.[6]

Quantitative Data Summary

This compound has demonstrated potent and selective degradation of FLT3-ITD, leading to the suppression of proliferation in leukemia cells. The available quantitative data is summarized below.

| Parameter | Cell Line | Value | Reference |

| DC50 (Degradation Concentration 50%) | FLT3-ITD positive cells | 76.7 nM | [6] |

| Effect on Proliferation | FLT3-ITD positive cells | Potent suppression | [3][6] |

| Downstream Signaling Inhibition | FLT3-ITD positive cells | Reduction of pFLT3 and pSTAT5 | [3][6] |

| In Vivo Efficacy | Murine leukemia models | Inhibition of tumor growth | [6] |

Mechanism of Action and Signaling Pathway

This compound functions by inducing the formation of a ternary complex between FLT3-ITD and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the FLT3-ITD protein. The polyubiquitinated FLT3-ITD is then recognized and degraded by the 26S proteasome. The degradation of FLT3-ITD effectively shuts down its downstream oncogenic signaling pathways, primarily the STAT5, PI3K/AKT, and MAPK/ERK pathways, which are crucial for the proliferation and survival of leukemia cells.[5]

Caption: Mechanism of action of this compound leading to the degradation of FLT3-ITD.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation of leukemia cells.

Materials:

-

Leukemia cell lines (e.g., MV4-11, MOLM-13)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed leukemia cells at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium in a 96-well plate.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Incubate overnight at 37°C.

-

Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Western Blot for Protein Degradation and Phosphorylation

This protocol is used to quantify the degradation of total FLT3 and the reduction in phosphorylated FLT3 and STAT5.

Materials:

-

Leukemia cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-FLT3, anti-pFLT3, anti-STAT5, anti-pSTAT5, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Treat leukemia cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).

Caption: Workflow for Western Blot analysis.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the FLT3-ITD::this compound::CRBN ternary complex.

Materials:

-

Leukemia cell lines

-

This compound

-

Co-IP lysis buffer

-

Antibody for immunoprecipitation (e.g., anti-FLT3 or anti-CRBN)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer (e.g., Laemmli sample buffer)

-

Western blot reagents (as described above)

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control for a short duration (e.g., 2-4 hours).

-

Cell Lysis: Lyse cells in Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with the primary antibody overnight at 4°C. Add protein A/G beads and incubate for another 2-4 hours.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by western blotting using antibodies against FLT3 and CRBN to detect the co-precipitated proteins.

Caption: Workflow for Co-Immunoprecipitation assay.

Conclusion

This compound represents a promising targeted protein degradation strategy for the treatment of FLT3-ITD-positive leukemia. Its ability to induce the degradation of the oncogenic driver FLT3, leading to the suppression of downstream signaling and inhibition of cell proliferation, highlights the potential of PROTACs in overcoming the limitations of traditional kinase inhibitors. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other similar targeted protein degraders in the field of oncology drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

In Vitro Profile of PF15 TFA: A Technical Guide to a Novel FLT3 Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of PF15 TFA, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of FMS-like tyrosine kinase 3 (FLT3). This document details the mechanism of action, quantitative biological activities, and the experimental protocols utilized to characterize this molecule, offering a valuable resource for researchers in oncology and drug discovery.

Core Mechanism of Action

This compound operates through the PROTAC mechanism to selectively eliminate the FLT3 protein, particularly the internal tandem duplication (ITD) mutant form, which is a key driver in Acute Myeloid Leukemia (AML). The molecule is composed of a ligand that binds to FLT3 kinase, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By forming a ternary complex between FLT3-ITD and CRBN, this compound facilitates the ubiquitination of FLT3-ITD, marking it for degradation by the proteasome. This targeted degradation leads to the suppression of downstream signaling pathways, notably the STAT5 pathway, and inhibits the proliferation of FLT3-ITD-positive cancer cells.

Quantitative Data Presentation

The in vitro efficacy of this compound has been characterized through various assays, quantifying its degradation capacity and anti-proliferative effects.

Table 1: Protein Degradation Potency

| Compound | Target | Cell Line | DC₅₀ (nM) | Time (h) |

| This compound | FLT3-ITD | Not Specified | 76.7 | 24 |

DC₅₀: Half-maximal degradation concentration.

Table 2: Anti-proliferative Activity

| Compound | Cell Line | Mutation Status | IC₅₀ (nM) | Time (h) |

| This compound | MV4-11 | FLT3-ITD | 4.83 | 72 |

| This compound | Molm-13 | FLT3-ITD | Not Specified | 72 |

| This compound | BaF3 | FLT3-ITD | Not Specified | 72 |

| This compound | BaF3 | FLT3-ITD, D835V | Not Specified | 72 |

| This compound | BaF3 | FLT3-ITD, F691L | Not Specified | 72 |

IC₅₀: Half-maximal inhibitory concentration.

Signaling Pathway Analysis

This compound-mediated degradation of FLT3-ITD effectively downregulates its downstream signaling, a key mechanism for its anti-leukemic activity. The constitutive activation of FLT3-ITD leads to the phosphorylation and activation of several signaling proteins, including STAT5, which promotes cell survival and proliferation. Treatment with this compound leads to a marked reduction in the phosphorylation of both FLT3 and STAT5.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Lines: MV4-11, Molm-13, and BaF3 cells harboring FLT3-ITD or its resistant mutants.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of appropriate culture medium.

-

Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0-1000 nM.

-

Add the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

Western Blot for Protein Degradation and Phosphorylation

This technique is used to quantify the levels of total and phosphorylated proteins in cell lysates.

-

Cell Lines: BaF3-FLT3-ITD, BaF3-FLT3-ITD-D835V, and BaF3-FLT3-ITD-F691L cells.

-

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound (e.g., 1, 3, 10, 30, 100, 300, 1000 nM) for a specified duration (e.g., 6 hours for dose-response or up to 24 hours for time-course).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against FLT3, phospho-FLT3, STAT5, phospho-STAT5, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of the target proteins to the loading control.

The Hedgehog Pathway Inhibitor PF-04449913 (Glasdegib): A Technical Overview of its Therapeutic Potential in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging hematological malignancy, particularly in elderly patients or those unfit for intensive chemotherapy. The persistence of leukemic stem cells (LSCs) is a primary driver of relapse and therapeutic resistance. The Hedgehog (Hh) signaling pathway is aberrantly activated in AML and is crucial for the survival and maintenance of these LSCs. This technical guide explores the therapeutic potential of PF-04449913 (Glasdegib), a potent and selective small-molecule inhibitor of the Smoothened (SMO) receptor, a key transducer in the Hh pathway. We delve into its mechanism of action, present preclinical and clinical data, detail relevant experimental protocols, and visualize the core concepts through signaling and workflow diagrams.

Introduction: Targeting the Hedgehog Pathway in AML

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. In adults, the pathway is largely quiescent, but its aberrant reactivation is implicated in the pathogenesis of various cancers, including AML.[1][2] This dysregulation is particularly important for the maintenance and expansion of LSCs, a subpopulation of cells responsible for initiating and sustaining the leukemia, and for their resistance to conventional chemotherapies that target rapidly dividing cells.[3]

PF-04449913, also known as Glasdegib (B1662127) (and commercially as DAURISMO™), is an orally bioavailable inhibitor of the transmembrane protein Smoothened (SMO).[4][5] By targeting SMO, Glasdegib effectively blocks Hh pathway activation, offering a therapeutic strategy aimed at eradicating the LSC population and sensitizing AML cells to other cytotoxic agents.[4][6]

Mechanism of Action of PF-04449913

In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor alleviates PTCH's inhibition of SMO.[7] The activation of SMO initiates a downstream signaling cascade culminating in the activation of GLI transcription factors (GLI1, GLI2, GLI3). These transcription factors then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation, such as BCL2 and cMYC.[8]

PF-04449913 selectively binds to and inhibits the SMO receptor, preventing the downstream activation of GLI transcription factors.[4] This leads to the downregulation of Hh target genes, thereby suppressing the pro-survival signaling that LSCs depend on.[9] Preclinical studies have shown that SMO inhibition by Glasdegib can reduce LSC populations, downregulate Hh target genes, and sensitize leukemic cells to agents like cytarabine (B982).[6][9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of PF-04449913 in the context of AML.

Table 1: Preclinical Activity of PF-04449913 in AML Models

| Parameter | Cell Line / Model | Result | Reference |

| Inhibition of Proliferation | AML Cell Lines & Primary Cells | Inhibited proliferation and induced myeloid differentiation marker CD11b. | [10] |

| Hh Pathway Inhibition | Skin Biopsies (Patients) | >80% downregulation of GLI1 expression at doses of 50 mg and above. | [2] |

| Chemosensitization | MOLM-14 cells co-cultured with HS-5 stromal cells | Abrogated resistance to Cytarabine (Ara-C). | [10][11] |

| In Vivo Efficacy | AML Xenograft NOG Mouse Model | Attenuated leukemia-initiation potential in serial transplantation assays. | [10][11] |

| In Vivo Combination Efficacy | Murine Xenotransplant Model of Human AML | Combination with low-dose cytarabine inhibited tumor size increases and reduced CD45+/CD33+ blasts in marrow more effectively than either agent alone. | [12] |

Table 2: Clinical Efficacy of Glasdegib in Combination with Low-Dose Cytarabine (LDAC) (BRIGHT AML 1003 Study)

| Endpoint | Glasdegib + LDAC | LDAC Alone | Hazard Ratio (HR) / p-value | Reference |

| Median Overall Survival (OS) | 8.3 months | 4.9 months | HR: 0.51; p = 0.0002 | [3][13] |

| Overall Response Rate (ORR) in AML | 26.9% | 5.4% | - | [3] |

| Complete Remission (CR) in AML | 19.2% | 2.6% | - | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy of PF-04449913.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Seed AML cells (e.g., MOLM-13, OCI-AML3) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Treatment: Add various concentrations of PF-04449913 or vehicle control (e.g., DMSO) to the wells. Incubate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC₅₀ values are calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Culture AML cells (1 x 10⁶ cells/mL) and treat with desired concentrations of PF-04449913 for time points such as 24 or 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cell pellet twice with 1 mL of cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Use unstained and single-stained controls to set compensation and gates.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

In Vivo AML Xenograft Model

Patient-derived or cell line-derived xenograft models are essential for evaluating in vivo efficacy.

-

Cell Preparation: Culture and harvest a human AML cell line (e.g., MOLM-14) or thaw primary patient AML cells. Resuspend cells in sterile PBS or Matrigel at a concentration of 1-10 x 10⁶ cells per 100-200 µL.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

-

Cell Injection: Inject the cell suspension intravenously (IV) via the tail vein.

-

Engraftment Monitoring: Monitor mice for signs of disease. Periodically collect peripheral blood to quantify human AML cell engraftment by flow cytometry for human CD45+ cells.

-

Treatment Initiation: Once engraftment is confirmed (e.g., >1% hCD45+ cells in blood), randomize mice into treatment and vehicle control groups.

-

Drug Administration: Administer PF-04449913 (e.g., 100 mg/kg) orally by gavage, typically once or twice daily. The vehicle group receives the vehicle solution on the same schedule.

-

Efficacy Assessment: Monitor tumor burden (e.g., by bioluminescence imaging if using luciferase-expressing cells or by continued hCD45+ monitoring), body weight, and overall survival.

-

Terminal Analysis: At the end of the study, harvest tissues such as bone marrow, spleen, and liver to assess leukemic infiltration by flow cytometry and immunohistochemistry.

Conclusion and Future Directions

PF-04449913 (Glasdegib) represents a significant advancement in the treatment of AML, particularly for patient populations with limited therapeutic options. Its mechanism of action, centered on the inhibition of the Hedgehog pathway and the targeting of leukemic stem cells, provides a strong rationale for its use in combination with standard chemotherapy.[3][15] The clinical success of Glasdegib in combination with low-dose cytarabine has validated SMO as a therapeutic target in AML.[5][13]

Future research will likely focus on identifying biomarkers to predict response to Glasdegib-based therapies, exploring novel combination strategies with other targeted agents (such as FLT3 or BCL-2 inhibitors), and overcoming potential resistance mechanisms.[9] The continued investigation into the intricate role of the Hedgehog pathway in AML will undoubtedly unveil new opportunities for therapeutic intervention.

References

- 1. benchchem.com [benchchem.com]

- 2. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel mitochondria-targeting compounds selectively kill human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Glasdegib for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative determination of apoptosis on leukemia cells by infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facebook [cancer.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

The Impact of PF-06463922 (Lorlatinib) on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06463922, also known as Lorlatinib, is a highly potent, selective, and brain-penetrant third-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK) and ROS1 proto-oncogene 1 (ROS1).[1][2][3] Developed to overcome resistance to first and second-generation ALK/ROS1 inhibitors, PF-06463922 has demonstrated significant clinical activity in patients with advanced non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of PF-06463922 and its profound impact on critical downstream signaling pathways. Quantitative data on its inhibitory activity are summarized, detailed experimental protocols for key assays are provided, and the affected signaling cascades are visually represented.

Introduction to PF-06463922 (Lorlatinib)

PF-06463922 is an ATP-competitive small-molecule inhibitor designed to be effective against a wide range of ALK and ROS1 mutations that confer resistance to earlier-generation TKIs.[1][5] A key feature of PF-06463922 is its ability to penetrate the blood-brain barrier, making it a crucial therapeutic option for patients with brain metastases, a common site of disease progression.[1][3][6] Its macrocyclic structure contributes to its high affinity and selectivity for ALK and ROS1 kinases.[5][7]

Mechanism of Action

PF-06463922 exerts its therapeutic effect by binding to the ATP-binding pocket of ALK and ROS1 kinases, thereby preventing their phosphorylation and subsequent activation.[8][9] This inhibition blocks the aberrant signaling cascades that drive tumor cell proliferation, survival, and growth in cancers dependent on these oncogenic drivers.[1][10]

Impact on Downstream Signaling Pathways

Inhibition of ALK and ROS1 by PF-06463922 leads to the downregulation of several key downstream signaling pathways that are critical for cancer cell pathogenesis. The most well-documented of these are the MAPK/ERK and PI3K/AKT pathways.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. In ALK/ROS1-driven cancers, this pathway is constitutively active. PF-06463922 effectively suppresses this pathway by inhibiting the phosphorylation of ALK/ROS1, which in turn prevents the activation of downstream effectors. Specifically, studies have shown that treatment with PF-06463922 leads to a dose-dependent decrease in the phosphorylation of MEK1/2 and ERK1/2.[8][11]

References

- 1. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pfizer.com [pfizer.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Lorlatinib in ALK- or ROS1-rearranged non-small cell lung cancer: an international, multicenter, open-label phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. selleckchem.com [selleckchem.com]

- 11. apexbt.com [apexbt.com]

Methodological & Application

Application Notes and Protocols for PF15 TFA (PF-06463922) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF15 TFA, also known as PF-06463922 or Lorlatinib, is a potent, ATP-competitive, small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2][3] As a third-generation inhibitor, it was specifically designed to be effective against a wide range of resistance mutations that can emerge during treatment with earlier-generation ALK inhibitors.[1][4] A key feature of PF-06463922 is its ability to penetrate the blood-brain barrier, making it a critical agent for treating brain metastases.[4][5][6]

These application notes provide detailed protocols for the use of this compound in cell culture experiments, including information on its mechanism of action, data on its cellular activity, and step-by-step instructions for common assays.

Mechanism of Action

PF-06463922 exerts its therapeutic effect by selectively binding to the ATP-binding pocket of ALK and ROS1 kinases, thereby inhibiting their phosphorylation and downstream signaling.[5][7] Oncogenic fusion proteins, such as EML4-ALK and SLC34A2-ROS1, lead to constitutive activation of these kinases, promoting cell proliferation and survival through pathways like the MEK/ERK and PI3K/AKT signaling cascades.[8][9] PF-06463922 effectively blocks these pathways, leading to cell growth inhibition and apoptosis in cancer cells harboring ALK or ROS1 rearrangements.[7][10]

Data Presentation

Table 1: In Vitro Inhibitory Activity of PF-06463922 (this compound)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of PF-06463922 in various cancer cell lines. These values demonstrate the potent anti-proliferative and kinase inhibitory effects of the compound.

| Cell Line | Cancer Type | Target | Assay Type | IC50 (nM) | Reference |

| HCC78 | Non-Small Cell Lung Cancer (NSCLC) | SLC34A2-ROS1 | Cell Proliferation | 1.3 | [5][10] |

| Ba/F3 | Pro-B | CD74-ROS1 | Cell Proliferation | 0.6 | [5][10] |

| NIH 3T3 | Fibrosarcoma | FIG-ROS1 | Kinase Inhibition | 0.19 - 0.53 | [5][8] |

| H3122 | NSCLC | EML4-ALK (Wild-Type) | Cell Viability | <10 | [7] |

| H3122 | NSCLC | EML4-ALK (L1196M) | Cell Viability | <10 | [7] |

| H3122 | NSCLC | EML4-ALK (G1269A) | Cell Viability | <10 | [7] |

| SNU2535 | NSCLC | EML4-ALK (G1269A) | Cell Growth | 47 | [7] |

| MGH021-5 | NSCLC | SQSTM1-ALK (G1202R) | Cell Growth | 63 | [7] |

| MGH056-1 | NSCLC | EML4-ALK (I1171T) | Cell Growth | 23 | [7] |

| CLB-BAR | Neuroblastoma | ALK (F1174L) | Cell Proliferation | 1.5 | [11] |

| CLB-GE | Neuroblastoma | ALK (F1174V) | Cell Proliferation | 1.1 | [11] |

Experimental Protocols

Reconstitution and Storage of this compound

Proper handling and storage of this compound are crucial for maintaining its activity.

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

-

To prepare a stock solution (e.g., 10 mM), add the appropriate volume of DMSO. The solubility of PF-06463922 in DMSO is greater than 20.3 mg/mL.[10]

-

Vortex gently until the powder is completely dissolved. If needed, you can warm the tube at 37°C for 10 minutes or use an ultrasonic bath for a short period.[10]

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for several months or at -80°C for long-term storage.[10][12]

Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol describes how to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines expressing ALK or ROS1 fusions (e.g., H3122, HCC78)

-

Complete cell culture medium

-

96-well clear bottom plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a DMSO-only control (vehicle).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of ALK/ROS1 Signaling

This protocol is for analyzing the inhibition of ALK/ROS1 phosphorylation and downstream signaling pathways by this compound.

Materials:

-

Cancer cell lines expressing ALK or ROS1 fusions

-

6-well plates

-

This compound stock solution

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-AKT, anti-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM) or a vehicle control (DMSO) for 2 to 4 hours.[1]

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Caption: ALK/ROS1 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for using this compound in cell culture.

References

- 1. benchchem.com [benchchem.com]

- 2. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. pnas.org [pnas.org]

- 6. pyrotek-europe.com [pyrotek-europe.com]

- 7. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. apexbt.com [apexbt.com]

- 11. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

Application Notes and Protocols for PF-06463922 (PF15) TFA Treatment in Murine Leukemia Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-06463922, also known as Lorlatinib, is a potent, third-generation, ATP-competitive small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2] It was designed to overcome resistance to earlier generation ALK inhibitors and effectively penetrates the blood-brain barrier, a critical feature for treating brain metastases.[1][2][3] While extensively studied in non-small cell lung cancer (NSCLC) and neuroblastoma, its application in murine leukemia models, particularly those driven by ALK or ROS1 fusions, is an area of active investigation.[1][4][5] The trifluoroacetate (B77799) (TFA) salt of PF-06463922 is a common formulation for preclinical studies. These application notes provide a comprehensive overview and detailed protocols for the use of PF-06463922 TFA in murine leukemia models.

Mechanism of Action

PF-06463922 functions by inhibiting the kinase activity of ALK and ROS1.[1][6] In cancers driven by chromosomal rearrangements leading to fusion proteins like EML4-ALK, the kinase domain becomes constitutively active.[7][8] This aberrant signaling activates downstream pathways crucial for cell proliferation and survival, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[7][8][9] PF-06463922 binds to the ATP-binding pocket of the ALK/ROS1 kinase domain, preventing phosphorylation and subsequent activation of these downstream signaling cascades, ultimately leading to the induction of apoptosis in cancer cells.[1][7] It has demonstrated potent activity against wild-type ALK and a wide range of clinically acquired resistance mutations.[1][3]

Signaling Pathway Diagram

Caption: ALK/ROS1 signaling pathway and inhibition by PF-06463922.

Data Presentation

In Vitro Efficacy of PF-06463922

| Cell Line | Fusion/Mutation | Assay Type | IC50 (nM) | Reference |

| H3122 | EML4-ALK (WT) | Cell Viability | <10 | [1] |

| H3122 | EML4-ALK (L1196M) | Cell Viability | <10 | [1] |

| H3122 | EML4-ALK (G1269A) | Cell Viability | <10 | [1] |

| Ba/F3 | CD74-ROS1 | Cell Proliferation | 0.6 | [6] |

| HCC78 | SLC34A2-ROS1 | Cell Proliferation | 1.3 | [6] |

In Vivo Efficacy of PF-06463922 in Murine Models

| Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| H3122 EML4-ALK (L1196M) Xenograft | Subcutaneous | 0.3–10 mg/kg BID, oral | Dose-dependent tumor growth inhibition to regression | [1] |

| H3122 EML4-ALK (WT) Brain Metastasis | Orthotopic | 10 mg/kg BID, oral | Tumor regression and prolonged survival | [1] |

| CLB-GE (ALK F1174V) Xenograft | Subcutaneous | 10 mg/kg BID, oral | Significant anti-tumor activity | [4] |

| Th-ALK (F1174L)/MYCN Transgenic | Spontaneous Neuroblastoma | 10 mg/kg QD, oral | Significant reduction in tumor volume | [4] |

| NIH 3T3-CD74-ROS1 (G2032R) Xenograft | Subcutaneous | 1-30 mg/kg/day, oral | Dose-dependent tumor growth inhibition to regression | [6] |

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of PF-06463922 in leukemia cell lines.

Materials:

-

Leukemia cell line expressing ALK/ROS1 fusion (e.g., Ba/F3-CD74-ROS1)

-

PF-06463922 TFA salt

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of PF-06463922 TFA in DMSO. Create a serial dilution series in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

-

Cell Seeding: Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.

-

Treatment: Add 10 µL of the diluted PF-06463922 or DMSO (vehicle control) to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

Viability Measurement: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Murine Xenograft Model

This protocol outlines a typical in vivo efficacy study using a subcutaneous xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)

-

Leukemia cell line expressing ALK/ROS1 fusion

-

Matrigel

-

PF-06463922 TFA salt

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Calipers

Experimental Workflow Diagram

Caption: Workflow for a murine subcutaneous xenograft study.

Procedure:

-

Tumor Implantation: Subcutaneously inject 5-10 million leukemia cells, resuspended in a 1:1 mixture of serum-free medium and Matrigel, into the flank of each mouse.[4]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization: Once tumors reach an average volume of 150-250 mm³, randomize the mice into treatment and control groups (n=8-12 mice per group).[6]

-

Drug Preparation and Administration: Prepare a suspension of PF-06463922 TFA in the vehicle. Administer PF-06463922 orally via gavage at the desired dose (e.g., 10 mg/kg) once or twice daily.[4][10] The control group receives the vehicle only.

-

Monitoring: Continue treatment for the duration of the study (e.g., 14-21 days).[4] Monitor tumor volume and body weight 2-3 times per week.

-

Endpoint: Euthanize mice when tumors reach a predetermined maximum size, exhibit signs of ulceration, or if body weight loss exceeds 20%.

-

Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points after the final dose, tumors can be harvested for analysis of target inhibition (e.g., by Western blot for phospho-ALK/ROS1).[1][10]

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ALK/ROS1 Inhibitor PF-06463922 Overcomes Primary Resistance to Crizotinib in ALK-Driven Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

Determining the Optimal Concentration of PF15 TFA for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF15 TFA is a potent and selective degrader of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations.[1][2] As a proteolysis-targeting chimera (PROTAC), this compound functions by inducing the proximity of FLT3-ITD to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the FLT3-ITD oncoprotein.[1][2] This targeted protein degradation offers a promising therapeutic strategy for acute myeloid leukemia (AML), where FLT3-ITD mutations are prevalent and associated with a poor prognosis.

The trifluoroacetate (B77799) (TFA) salt form of PF15 enhances its solubility and stability, facilitating its use in in vitro experimental settings. Determining the optimal concentration of this compound is critical for achieving maximal target degradation and observing the desired phenotypic effects while minimizing off-target toxicity. These application notes provide a comprehensive guide to establishing the optimal working concentrations of this compound for various in vitro assays.

Data Presentation

The following tables summarize key quantitative data for this compound in relevant AML cell lines. This data serves as a reference for designing dose-response experiments.

Table 1: Degradation and Proliferative Activity of this compound

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (FLT3-ITD Degradation) | Not Specified | 76.7 nM | [2] |

| Anti-proliferative Activity | MV4-11, Molm-13, BaF3-ITD | Effective at 0-1000 nM (72h) | [3] |

Table 2: Effect of this compound on Downstream Signaling

| Target | Effect | Cell Lines | Concentration Range (Time) | Reference |

| p-FLT3 | Downregulation | BaF3-FLT3-ITD | 10-1000 nM (6h) | [3] |

| p-STAT5 | Downregulation | BaF3-FLT3-ITD | 10-1000 nM (6h) | [1] |

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC₅₀

This protocol outlines the use of a resazurin-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of FLT3-ITD positive AML cell lines.

Materials:

-

FLT3-ITD positive cell lines (e.g., MV4-11, MOLM-13)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Anhydrous DMSO

-

96-well, clear-bottom, black-walled plates

-

Resazurin-based cell viability reagent (e.g., CellTiter-Blue)

-

Plate reader with fluorescence capabilities

Procedure:

-

Cell Seeding:

-

Culture cells to a logarithmic growth phase.

-

Perform a cell count and determine viability.

-

Seed 5,000-10,000 cells in 90 µL of complete medium per well in a 96-well plate.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve 10x the final desired concentrations.

-

Add 10 µL of the 10x this compound solutions to the respective wells. Include a vehicle control (DMSO) and a medium-only blank.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Assay:

-

Add 20 µL of the resazurin-based reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-